Dopamine Transporter Inhibitors: Researchers have explored its use in creating potent and selective dopamine transporter (DAT) inhibitors as potential medications for cocaine addiction. [, ]
Xanthine Oxidase Inhibitors: Derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, making them potential therapeutic agents for gout. []
NEDD8 Activating Enzyme Inhibitors: Studies have identified derivatives as potent and selective inhibitors of NEDD8 Activating Enzyme (NAE), a promising target for developing novel anticancer agents. []
Phosphodiesterase 4 Inhibitors: Research has focused on developing inhaled PDE4 inhibitors based on this scaffold for treating inflammatory respiratory diseases like asthma and COPD. []
Tyrosinase Inhibitors: Compounds incorporating this scaffold have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential for treating hyperpigmentation disorders. []
NLRP3 Inflammasome Inhibitors: Recent research has explored 1-(4-Fluorobenzyl)piperidin-4-amine-based compounds as NLRP3 inflammasome inhibitors for potential use in treating inflammatory diseases. []
Deoxycytidine Kinase Inhibitors: This scaffold has been employed in synthesizing potent and selective inhibitors of deoxycytidine kinase, an enzyme crucial for nucleotide metabolism and a potential target for cancer therapy. []
Cathepsin K Inhibitors: Studies have explored its use in developing orally active cathepsin K inhibitors for treating osteoporosis and other bone-related disorders. []
Oxytocin Antagonists: Researchers have incorporated this scaffold into the design of orally active oxytocin antagonists for potential therapeutic applications. []
β-catenin Agonists: A derivative of 1-(4-Fluorobenzyl)piperidin-4-amine has been identified as a potent β-catenin agonist, potentially useful for treating bone disorders. []
α2-Adrenoceptor Antagonists: This scaffold has been explored in developing selective α2-adrenoceptor antagonists, which may have therapeutic potential for neurodegenerative diseases. []
Protein Disulfide Isomerase Modulators: Research has focused on developing basic amino acid conjugates of 1,2-diselenan-4-amine as potential manipulators of protein quality control by modulating protein disulfide isomerase activity. []
GluN2B Receptor Negative Allosteric Modulators: Derivatives have been studied as potential intravenous agents for treatment-resistant depression by acting as GluN2B receptor negative allosteric modulators. []
The 1-(4-Fluorobenzyl)piperidin-4-amine structure has been used in the synthesis of radiolabeled compounds, particularly with carbon-11 ([11C]) and fluorine-18 ([18F]), for positron emission tomography (PET) imaging studies. [, ]
Researchers have developed [18F]-labeled derivatives for imaging σ1 receptors in the brain, which could contribute to understanding and diagnosing neurological disorders. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: